



Application Notes and Protocols for Immunohistochemical Detection of BAP1

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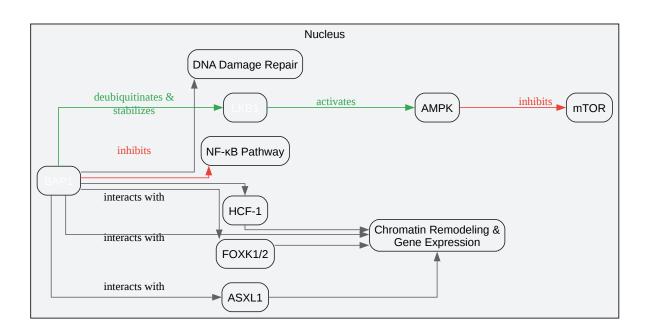
Introduction

BRCA1-associated protein 1 (BAP1) is a crucial tumor suppressor protein that functions as a deubiquitinating enzyme.[1][2][3][4] Encoded by the BAP1 gene, it is involved in a multitude of cellular processes, including the regulation of gene expression, DNA damage repair, cell cycle control, and cell death.[1][5] BAP1 is predominantly found in the nucleus and acts by removing ubiquitin from target proteins, thereby influencing their stability and function.[1][6] Mutations and loss of BAP1 expression are frequently observed in various malignancies, such as uveal melanoma, malignant pleural mesothelioma, clear cell renal cell carcinoma, and cutaneous melanoma, making it a significant diagnostic and prognostic biomarker.[2][7][8] Immunohistochemistry (IHC) is a widely utilized technique to assess BAP1 protein expression in tissue samples, where the loss of nuclear staining can indicate the presence of BAP1 gene mutations.[7][8][9][10]

Signaling Pathway Involving BAP1

BAP1 is a key regulator in several signaling pathways. It can influence the NF-kB signaling pathway, and mutations in BAP1 may lead to an immunosuppressive microenvironment in tumors like uveal melanoma.[11] Additionally, BAP1 has been shown to regulate the AMPK-mTOR signaling pathway by deubiquitinating and stabilizing the tumor suppressor LKB1.[12] Its interaction with various proteins like HCF-1, ASXL1, and FOXK1/2 allows it to be part of chromatin-remodeling complexes, thereby modulating gene expression.[6]





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Caption: A simplified diagram of BAP1's role in cellular signaling pathways.

Immunohistochemistry Protocol for BAP1 on Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of BAP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials

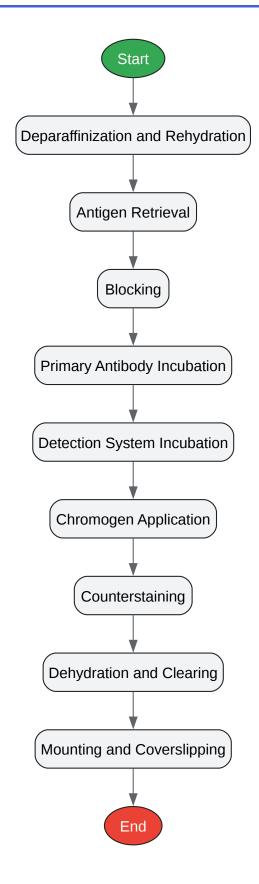
FFPE tissue sections (4-5 μm thick) on positively charged slides[13]



- Xylene or a xylene substitute
- Ethanol (100%, 95%, 75%)[14]
- · Deionized or distilled water
- Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0 or Citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) to block endogenous peroxidase activity[14]
- Wash buffer (e.g., PBS or TBS with Tween-20)
- Blocking buffer (e.g., 1% BSA or normal serum)
- Primary antibody against BAP1
- Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
- Chromogen (e.g., DAB)
- Counterstain (e.g., Hematoxylin)
- Mounting medium

Experimental Workflow





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Caption: A flowchart illustrating the major steps in the immunohistochemistry protocol.



Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 10 minutes each.
 - Immerse in 100% ethanol: 2 changes, 10 minutes each.
 - Immerse in 95% ethanol: 1 change, 5 minutes.
 - Immerse in 70% ethanol: 1 change, 5 minutes.
 - Rinse with deionized water.[15]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., Tris-EDTA, pH 9.0). The optimal heating time and temperature should be determined, but a common method is heating for 20-30 minutes.[4]
 - Allow slides to cool to room temperature.
 - Rinse with wash buffer.
- Peroxidase Block:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[14]
 - Rinse with wash buffer.
- Blocking:
 - Incubate sections with a blocking buffer for 30 minutes at room temperature to reduce non-specific binding.[15]
- Primary Antibody Incubation:



- Incubate sections with the primary BAP1 antibody at the recommended dilution (see table below) for 30-60 minutes at room temperature or overnight at 4°C.[3][15]
- Detection System:
 - Rinse with wash buffer.
 - Apply a polymer-based detection system (e.g., HRP-polymer) and incubate for 30 minutes at room temperature.[3]
 - Rinse with wash buffer.
- · Chromogen Application:
 - Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 5-10 minutes).[3]
 - Rinse with deionized water.
- · Counterstaining:
 - Counterstain with hematoxylin for 1-3 minutes.[14]
 - Rinse with deionized water.
 - "Blue" the sections in a suitable solution (e.g., Tacha's Bluing Solution or tap water).[3]
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanols (75%, 95%, 100%).[14]
 - Clear in xylene.[14]
 - Mount with a permanent mounting medium.

Antibody and Protocol Parameters



Parameter	Recommendation	
Recommended Antibody Clones	C-4, BSB-109, EPR22826-65[16]	
Primary Antibody Dilution	1:25 - 1:500 (dependent on antibody clone and detection system)[4][16]	
Incubation Time	30-60 minutes at room temperature or overnight at 4°C[3][15]	
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) in an alkaline buffer (e.g., Tris-EDTA pH 9.0)[16]	
Detection System	Polymer-based HRP detection system[3]	

Quality Control and Interpretation

- Positive Tissue Control: Tonsil or appendix tissue should be used as a positive control. In these tissues, a distinct nuclear staining should be observed in most cells.[7][16]
- Internal Positive Control: Non-neoplastic cells within the specimen, such as stromal cells, lymphocytes, or normal epithelial cells, should exhibit nuclear BAP1 staining and serve as an internal positive control.[7]
- Negative Control: A negative control should be performed by omitting the primary antibody to ensure the absence of non-specific staining from the detection system.
- Staining Interpretation: BAP1 is a nuclear protein. A positive result is indicated by distinct
 nuclear staining in tumor cells. Loss of nuclear BAP1 expression in tumor cells, in the
 presence of positive internal controls, is considered a negative result and is indicative of
 BAP1 inactivation.[7][10] Cytoplasmic staining should be interpreted with caution and is
 generally not considered specific.

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